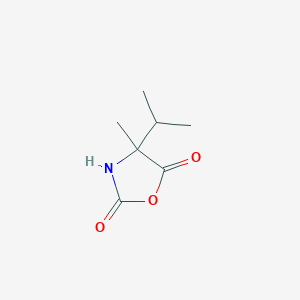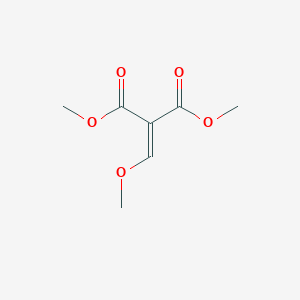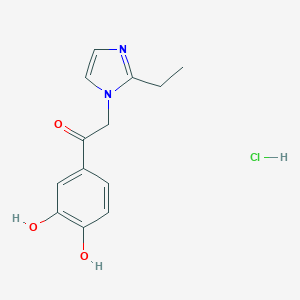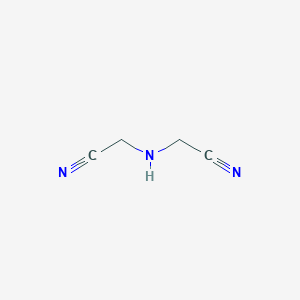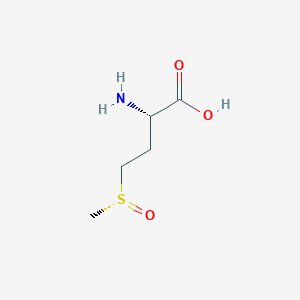
Lepidine
Übersicht
Beschreibung
Lepidine refers to a group of compounds that are derived from various sources, including plants and synthetic processes. For instance, Lepidium meyenii, commonly known as maca, contains benzylated derivatives of 1,2-dihydro-N-hydroxypyridine, named macaridine, and other related compounds . Lepidine-based ligands have been utilized in the synthesis of cyclometalated iridium(III) complexes, which exhibit significant photophysical properties . The term "lepidine" is also used to describe specific alkaloid-like compounds found in Lepidium meyenii, which is nutritionally rich and has potential as a food source to combat malnutrition .
Synthesis Analysis
The synthesis of lepidine derivatives can be complex and diverse. The first asymmetric total synthesis of lepenine, a related compound, was achieved through a series of reactions including a tethered intramolecular Diels-Alder reaction and a Mannich reaction . Efficient synthetic routes have been developed for lepidine-based phosphorescent iridium(III) complexes, which are used in organic light-emitting diodes (OLEDs) . Additionally, the Doebner-Miller reaction has been employed under thermal and microwave irradiation conditions to synthesize quinaldines and lepidines using phosphotungstic acid .
Molecular Structure Analysis
The molecular structure of lepidine derivatives is elucidated using various spectroscopic techniques. NMR spectroscopy, including 1D and 2D experiments, is a primary tool for structure elucidation of compounds isolated from Lepidium meyenii . The molecular structure of lepidine-based ligands plays a crucial role in the photophysical properties and emission profiles of the synthesized iridium(III) complexes .
Chemical Reactions Analysis
Lepidine and its derivatives participate in a variety of chemical reactions. For example, the oxidation of 1,2-dihydrolepidine to lepidine has been studied, revealing that it can be autoxidized to form lepidine and hydrogen peroxide, or undergo disproportionation in the presence of HCl . The antileishmanial activity of lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, has been demonstrated to be significantly higher than standard treatments, indicating the potential for medicinal applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of lepidine derivatives are influenced by their molecular structure. For instance, the photophysical properties of lepidine-based iridium(III) complexes are affected by the introduction of fluorine atoms and trifluoromethyl groups into the ligands, resulting in variations in emission profiles and quantum efficiencies . The luminescence properties of lepidolite, a mineral that contains lepidine, have been characterized by thermoluminescence and cathodoluminescence, indicating the presence of structural defects and point defects associated with metal ions .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Lepidines, including 6-methoxy-4-methyl-8-aminoquinoline derivatives, have been studied for their antileishmanial properties. In a hamster-Leishmania donovani model, lepidines exhibited activities many-fold that of standard treatments like meglumine antimoniate (Glucantime) (Kinnamon et al., 1978). Another study also confirmed the significant activity of lepidines against Leishmania donovani, highlighting their potential as chemotherapeutic agents (Kinnamon et al., 1980).
Pharmacological Potential
Lepidine extracted from Lepidium sativum seeds has shown various pharmacological potentials. It exhibited prokinetic and laxative activities in mice, partially mediated through a cholinergic pathway. This finding supports the traditional use of Lepidium sativum seeds in treating indigestion and constipation (Najeeb-ur-Rehman et al., 2011). Additionally, Lepidium sativum's extract was found to inhibit carbachol and K+ induced contractions, suggesting its application in treating hyperactive airways disorders such as asthma and bronchitis (Rehman et al., 2012).
Antioxidant Activity
Lepidines have shown promising antioxidant properties. A study investigating the single-electron transfer reactions from lepidines against hydroperoxyl radicals highlighted their free radical scavenging activity, potentially contributing to the prevention of oxidative damage to polyunsaturated fatty acids (Pérez-González et al., 2020).
Anti-Alzheimer's Potential
Lepidine B, isolated from Lepidium sativum seeds, has been identified as a potential multi-functional anti-Alzheimer's agent. It exhibited inhibitory effects on key enzymes related to Alzheimer's disease, suggesting its potential as a drug candidate for prevention and treatment (Serseg et al., 2020).
Anticancer and Hepatoprotective Effects
Lepidium sativum, containing lepidine, has shown protective effects against liver injury induced by lipopolysaccharides in a mice model. This indicates its potential application in reducing liver damage and possibly in cancer treatment due to its anti-cancer properties (Sayed et al., 2021).
Antifungal and Antimicrobial Activity
Lepidine B & E from Lepidium sativum seeds demonstrated inhibition against growth of Candida albicans, a common pathogen responsible for candidiasis. These findings suggest their role as antifungal drugs (Gacemi et al., 2020). Also, lepidine has shown anti-Helicobacter pylori activity, offering a potential treatment for infections caused by this bacterium (Haddad et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Lepidine, a compound found in Lepidium sativum, has been identified to have several primary targets. It has been found to inhibit four enzymes secreted by Candida albicans, which are responsible for the vitality and virulence of these yeast cells. These enzymes include Lipase, Serine/threonine phosphatase .
Mode of Action
Lepidine interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of the aforementioned enzymes, thereby reducing the vitality and virulence of Candida albicans . .
Biochemical Pathways
Lepidine affects several biochemical pathways. The elicitation process, which involves the application of certain substances (elicitors) to plant tissues, has been found to increase the production of Lepidine . This process triggers signal transduction pathways, accelerating enzyme catalysis and leading to the formation of specific compounds such as Lepidine .
Pharmacokinetics
Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted all play a role in determining the compound’s pharmacokinetic profile .
Result of Action
It has been suggested that lepidine has antioxidant activity . This means that it may help protect cells from damage caused by harmful molecules called free radicals. Additionally, the compound’s ability to inhibit certain enzymes could have various effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lepidine. For instance, the elicitation process, which involves the application of certain substances to plant tissues, can increase the production of Lepidine . Additionally, arsenic stress has been found to increase the content of Lepidine . These findings suggest that the environment in which the plant is grown can have a significant impact on the production and efficacy of Lepidine.
Eigenschaften
IUPAC Name |
4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDSDYNRBDKLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3007-43-0 (hydrochloride) | |
| Record name | 4-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047067 | |
| Record name | Lepidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, oily liquid; Turns reddish-brown upon exposure to light; [Merck Index] Light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
261-263 °C | |
| Record name | 4-METHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ether, and acetone., Miscible with alcohol and benzene, Soluble in mineral acid; insoluble in alkali, In water, 783 mg/liter @ 25 °C | |
| Record name | 4-METHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0826 @ 20 °C | |
| Record name | 4-METHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0064 [mmHg], 6.4X10-3 mm Hg @ 20 °C /Extrapolated/ | |
| Record name | 4-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-METHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Methylquinoline | |
Color/Form |
Colorless, oily liquid | |
CAS RN |
491-35-0 | |
| Record name | 4-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lepidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lepidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116169T3O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-METHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
9.5 °C | |
| Record name | 4-METHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

